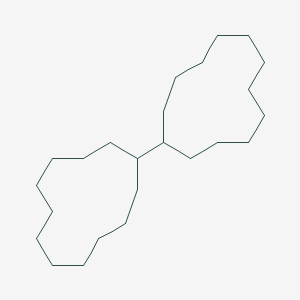
Bicyclododecyl
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Bicyclododecyl, also known as 1,1’-Bicyclododecyl, is a bicyclic compound with the molecular formula C24H46. It is characterized by its two cyclododecane rings connected at a single carbon atom. This compound is notable for its unique structural properties, which make it an interesting subject of study in various fields of chemistry and material science .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of bicyclododecyl typically involves the coupling of two cyclododecane molecules. One common method is through a radical reaction, where cyclododecane is subjected to radical initiators under controlled conditions to form the bicyclic structure. This process often requires high temperatures and specific catalysts to ensure the desired product is obtained .
Industrial Production Methods
Industrial production of this compound may involve more scalable methods such as catalytic hydrogenation or dehydrogenation processes. These methods are designed to maximize yield and purity while minimizing production costs. The use of advanced catalysts and optimized reaction conditions are crucial in industrial settings to achieve efficient production .
Chemical Reactions Analysis
Types of Reactions
Bicyclododecyl undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of strong oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) to introduce oxygen-containing functional groups into the molecule.
Reduction: Reduction reactions can be carried out using hydrogen gas (H2) in the presence of a metal catalyst like palladium (Pd) to remove oxygen-containing groups or to reduce double bonds.
Substitution: Halogenation reactions, where hydrogen atoms are replaced by halogens (e.g., chlorine or bromine), are common.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Hydrogen gas (H2), palladium (Pd) catalyst
Substitution: Halogen sources (e.g., chlorine, bromine), catalysts (e.g., iron or aluminum chloride)
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or carboxylic acids, while reduction can produce alkanes or alcohols. Substitution reactions typically result in halogenated derivatives of this compound .
Scientific Research Applications
Bicyclododecyl has a wide range of applications in scientific research:
Chemistry: It is used as a model compound to study the behavior of bicyclic structures in various chemical reactions.
Biology: Its unique structure makes it a candidate for studying molecular interactions and binding affinities in biological systems.
Medicine: Research is ongoing to explore its potential as a drug delivery vehicle due to its ability to encapsulate other molecules.
Industry: This compound is used in the development of advanced materials, including polymers and nanocomposites, due to its stability and structural properties
Mechanism of Action
The mechanism by which bicyclododecyl exerts its effects is largely dependent on its structural properties. Its bicyclic nature allows it to interact with various molecular targets through non-covalent interactions such as van der Waals forces and hydrophobic interactions. These interactions can influence the behavior of other molecules in its vicinity, making it useful in applications like drug delivery and material science .
Comparison with Similar Compounds
Similar Compounds
Norbornane: Another bicyclic compound with a different ring structure.
Decalin: A bicyclic compound with fused rings.
Naphthalene: An aromatic bicyclic compound.
Uniqueness
Bicyclododecyl is unique due to its large ring size and the presence of two cyclododecane rings. This gives it distinct physical and chemical properties compared to other bicyclic compounds.
Properties
CAS No. |
88011-88-5 |
|---|---|
Molecular Formula |
C24H46 |
Molecular Weight |
334.6 g/mol |
IUPAC Name |
cyclododecylcyclododecane |
InChI |
InChI=1S/C24H46/c1-3-7-11-15-19-23(20-16-12-8-4-1)24-21-17-13-9-5-2-6-10-14-18-22-24/h23-24H,1-22H2 |
InChI Key |
LJAVDFCIOLVDIY-UHFFFAOYSA-N |
Canonical SMILES |
C1CCCCCC(CCCCC1)C2CCCCCCCCCCC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















